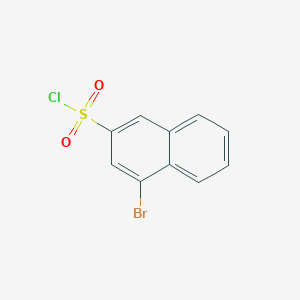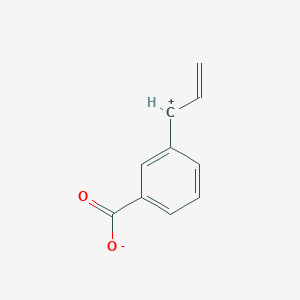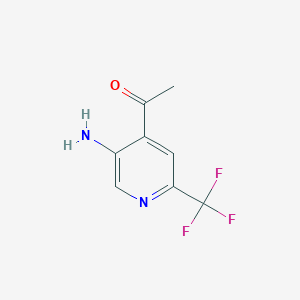
2-(Aminomethyl)benzofuran-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzofuran-6-carbaldehyde is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of an aminomethyl group at the second position and a carbaldehyde group at the sixth position of the benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)benzofuran-6-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenone derivatives. The acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium, yields benzofuran derivatives . Another approach involves the use of p-toluenesulfonic acid-mediated cyclization of o-(1-alkynyl)anisoles to obtain 2-arylsubstituted benzofurans .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using optimized catalysts and reaction conditions. The use of titanium trichloride and zinc powder in refluxing tetrahydrofuran (THF) is a common industrial method for the synthesis of benzofurans . This method allows for efficient cyclization and high yields of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzofuran-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides.
Major Products Formed
Oxidation: Formation of 2-(Aminomethyl)benzofuran-6-carboxylic acid.
Reduction: Formation of 2-(Aminomethyl)benzofuran-6-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Aminomethyl)benzofuran-6-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzofuran-6-carbaldehyde involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzofuran ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboxaldehyde: Similar structure but lacks the aminomethyl group.
2-(Hydroxymethyl)benzofuran-6-carbaldehyde: Similar structure but has a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
2-(Aminomethyl)benzofuran-6-carbaldehyde is unique due to the presence of both an aminomethyl and a carbaldehyde group on the benzofuran ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-(aminomethyl)-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c11-5-9-4-8-2-1-7(6-12)3-10(8)13-9/h1-4,6H,5,11H2 |
InChI Key |
SCDGHBBEVQGRHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)OC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)











![2-Bromo-4,5-dihydrobenzo[d]thiazol-6(7H)-one](/img/structure/B13653021.png)

